molecular formula C10H16N2O B1294007 5-Isopropyl-3-pyrrolidin-2-ylisoxazole CAS No. 1018126-16-3

5-Isopropyl-3-pyrrolidin-2-ylisoxazole

Cat. No. B1294007
CAS RN: 1018126-16-3
M. Wt: 180.25 g/mol
InChI Key: AKSJGCJJRTZWNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 5-aminooxazole compounds has been reported through novel multicomponent reactions, which involve the use of alpha-isocyano-beta-phenylpropionamide derived from amino acids . This bifunctional compound is crucial for the synthesis of various isoxazole derivatives. Additionally, a three-component synthesis of 5-aminooxazole has been described, which subsequently reacts with alpha,beta-unsaturated acyl chloride to yield polysubstituted pyrrolopyridine . This process involves a triple domino reaction sequence, including acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion, highlighting a method for the rapid preparation of highly functionalized isoxazole compounds.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and is often determined using techniques such as single-crystal X-ray diffraction analysis . For instance, the synthesis and crystal structure of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate have been studied, revealing the presence of various π-interactions within the crystalline structure . These interactions are significant as they can influence the stability and reactivity of the molecule. Although not directly related to 5-Isopropyl-3-pyrrolidin-2-ylisoxazole, these findings provide a foundation for understanding the molecular interactions that could be present in similar isoxazole compounds.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives is influenced by their functional groups and molecular structure. The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This method provides a scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. Such reactions are pertinent to the synthesis of 5-Isopropyl-3-pyrrolidin-2-ylisoxazole, as they demonstrate the potential routes for introducing various substituents onto the isoxazole ring.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Isopropyl-3-pyrrolidin-2-ylisoxazole are not directly discussed in the provided papers, the properties of similar compounds can be inferred. Isoxazole derivatives are known for their versatility as polyfunctional building blocks, which can be used to construct a wide range of heterocyclic compounds . The presence of substituents such as isopropyl and pyrrolidinyl groups would likely affect the compound's solubility, boiling and melting points, and overall reactivity. The studies on related compounds emphasize the importance of molecular interactions and functional groups in determining the properties of isoxazole derivatives.

Safety and Hazards

The safety and hazards associated with “5-Isopropyl-3-pyrrolidin-2-ylisoxazole” are not specified in the search results . It’s crucial to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

5-propan-2-yl-3-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)10-6-9(12-13-10)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSJGCJJRTZWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649333
Record name 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-3-pyrrolidin-2-ylisoxazole

CAS RN

1018126-16-3
Record name 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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